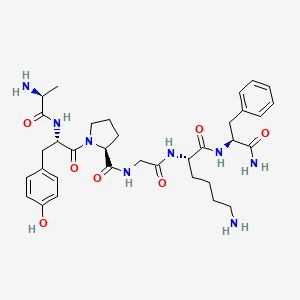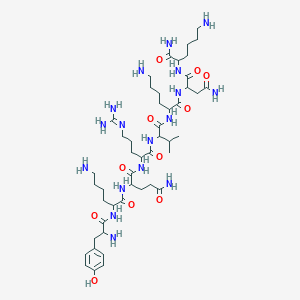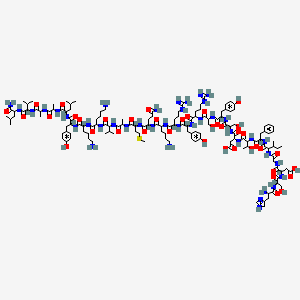
736171-62-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 736171-62-3 is known as Hsp70-derived octapeptide. This compound is a conserved octapeptide derived from the C-terminal end of the heat shock protein 70 (Hsp70). It physically interacts with tetratricopeptide repeat motifs, which are involved in protein-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-derived octapeptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Hsp70-derived octapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Hsp70-derived octapeptide primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid for deprotecting the peptide from the resin
Solvents: Dimethylformamide, dichloromethane
Major Products Formed: The major product formed from the synthesis of Hsp70-derived octapeptide is the peptide itself, with a high degree of purity achieved through HPLC purification .
Scientific Research Applications
Hsp70-derived octapeptide has several scientific research applications:
Mechanism of Action
Hsp70-derived octapeptide exerts its effects by interacting with tetratricopeptide repeat motifs, which are involved in the assembly of multiprotein complexes. This interaction facilitates the proper folding and stabilization of client proteins, thereby preventing aggregation and misfolding. The molecular targets include various co-chaperones and client proteins that rely on Hsp70 for proper function .
Comparison with Similar Compounds
Hsp70-derived octapeptide acetate: A similar peptide with an acetate modification, which also interacts with tetratricopeptide repeat motifs.
Hsp90-derived peptides: Peptides derived from heat shock protein 90, which share functional similarities in chaperone-mediated protein folding.
Uniqueness: Hsp70-derived octapeptide is unique due to its specific interaction with tetratricopeptide repeat motifs, which distinguishes it from other heat shock protein-derived peptides. This specificity makes it a valuable tool for studying protein-protein interactions and developing therapeutic strategies targeting protein misfolding disorders .
Properties
CAS No. |
736171-62-3 |
|---|---|
Molecular Formula |
C₃₆H₅₈N₈O₁₆ |
Molecular Weight |
858.89 |
sequence |
One Letter Code: GPTIEEVD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)



